N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-phenylbenzenecarboximidamide
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Overview
Description
N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound with a unique structure that includes a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide typically involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized with phenylhydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-4-benzyl-5-{[(Z,E)-phenyl(phenylimino)methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl]-4-methylbenzamide
- N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide
Uniqueness
N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H22N4S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(4-benzyl-2-phenyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C28H22N4S2/c33-28-31(21-22-13-5-1-6-14-22)27(34-32(28)25-19-11-4-12-20-25)30-26(23-15-7-2-8-16-23)29-24-17-9-3-10-18-24/h1-20H,21H2 |
InChI Key |
UNZUAJSBRJQKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SN(C2=S)C5=CC=CC=C5 |
Origin of Product |
United States |
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